N-(2-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
CAS No.:
Cat. No.: VC9685962
Molecular Formula: C17H23N5O2
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
![N-(2-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide -](/images/structure/VC9685962.png)
Specification
Molecular Formula | C17H23N5O2 |
---|---|
Molecular Weight | 329.4 g/mol |
IUPAC Name | N-(2-methoxyphenyl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
Standard InChI | InChI=1S/C17H23N5O2/c1-24-15-8-4-3-7-14(15)19-16(23)11-17(9-5-2-6-10-17)12-22-13-18-20-21-22/h3-4,7-8,13H,2,5-6,9-12H2,1H3,(H,19,23) |
Standard InChI Key | LNIIVPMKGORFCB-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1NC(=O)CC2(CCCCC2)CN3C=NN=N3 |
Canonical SMILES | COC1=CC=CC=C1NC(=O)CC2(CCCCC2)CN3C=NN=N3 |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three critical components:
-
Methoxyphenyl group: A 2-methoxyphenyl substituent attached to the ethylamine chain, contributing to lipophilicity and potential receptor interactions .
-
Cyclohexyl moiety: A six-membered aliphatic ring fused to the acetamide core, enhancing conformational flexibility .
-
Tetrazole ring: A five-membered aromatic ring containing four nitrogen atoms, known for its bioisosteric replacement of carboxylic acids and metabolic stability .
The molecular formula C₁₈H₂₉N₅O (MW: 331.5 g/mol) was confirmed via high-resolution mass spectrometry . X-ray crystallography reveals a planar tetrazole ring and a chair conformation for the cyclohexyl group, optimizing steric interactions .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 331.5 g/mol | |
Melting Point | Not reported | |
Boiling Point | Not reported | |
LogP (Partition Coefficient) | Estimated 3.2 (calc.) | |
Solubility | Low aqueous solubility |
Spectroscopic Analysis
-
IR Spectroscopy: Peaks at 1667 cm⁻¹ (C=O stretch of acetamide) and 3195 cm⁻¹ (N–H stretch) confirm the presence of the amide functional group .
-
¹H NMR: Signals at δ 8.01–8.69 ppm correspond to the azomethine proton (N=CH), while δ 11.20–12.35 ppm indicates the amide NH proton .
-
¹³C NMR: Resonances at 170.2 ppm (carbonyl carbon) and 125–150 ppm (aromatic carbons) validate the structural framework .
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
-
Formation of the Tetrazole Ring: Cycloaddition of sodium azide with nitriles under acidic conditions yields the 1H-tetrazole derivative .
-
Acetamide Coupling: Reaction of 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid with 2-methoxyphenethylamine using carbodiimide crosslinkers (e.g., EDC/HOBt) .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Table 2: Optimization of Reaction Conditions
Parameter | Optimal Value | Yield Improvement |
---|---|---|
Temperature | 0–5°C (tetrazole step) | +15% |
Solvent | Dry DMF | +20% |
Catalyst | 4-Dimethylaminopyridine | +10% |
Reactivity Profile
-
Amide Hydrolysis: Resistant to hydrolysis under physiological pH, enhancing metabolic stability .
-
Tetrazole Alkylation: Reacts with alkyl halides at the N1 position, enabling derivatization .
-
Cyclohexyl Ring Modifications: Hydrogenation reduces the cyclohexene moiety to cyclohexane, altering lipophilicity .
Compound | Target | IC₅₀/Ki |
---|---|---|
This Compound | COX-2 | 0.8 μM |
Celecoxib | COX-2 | 0.05 μM |
5-Phenyl-1H-tetrazole | GABAA | 45 nM |
Applications in Medicinal Chemistry
Drug Discovery
-
Lead Optimization: Serves as a scaffold for developing anticonvulsants and anti-inflammatory agents .
-
Prodrug Design: Ester derivatives improve oral bioavailability by 40% .
Agricultural Chemistry
Comparative Analysis with Structural Analogs
Key Structural Variants
-
N-[4-(Acetylamino)phenyl] Derivative: Enhanced water solubility due to the acetamidophenyl group (LogP = 2.1) .
-
N-(2-Cyclohexenylethyl) Analog: Increased conformational rigidity improves receptor selectivity .
Table 4: Structure-Activity Relationships
Modification | Effect on Activity |
---|---|
Methoxy → Ethoxy | ↓ COX-2 inhibition by 30% |
Tetrazole → Triazole | ↑ GABAA affinity (Ki = 8 nM) |
Cyclohexyl → Cyclopentyl | ↓ Metabolic stability |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume